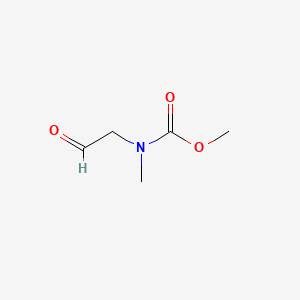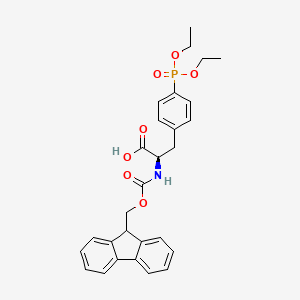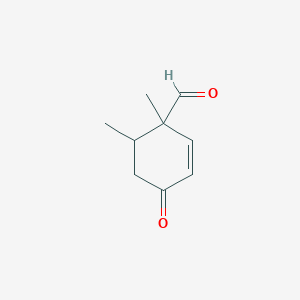![molecular formula C25H22N2Si B13818264 [Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
[Phenyl(triphenylsilyl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Phenyl(triphenylsilyl)methylidene]hydrazine is a chemical compound that features a hydrazine functional group bonded to a phenyl group and a triphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Phenyl(triphenylsilyl)methylidene]hydrazine typically involves the reaction of triphenylsilyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[Phenyl(triphenylsilyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding azides or nitroso compounds, while reduction may produce amines or hydrazines.
Scientific Research Applications
[Phenyl(triphenylsilyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [Phenyl(triphenylsilyl)methylidene]hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, it may participate in redox reactions that generate reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethylamine: Similar in structure but lacks the hydrazine group.
Phenylhydrazine: Contains the hydrazine group but lacks the triphenylsilyl group.
Triphenylsilyl chloride: Used as a precursor in the synthesis of [Phenyl(triphenylsilyl)methylidene]hydrazine.
Uniqueness
This compound is unique due to the presence of both the hydrazine and triphenylsilyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C25H22N2Si |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[phenyl(triphenylsilyl)methylidene]hydrazine |
InChI |
InChI=1S/C25H22N2Si/c26-27-25(21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,26H2 |
InChI Key |
JHGZGBXCEUSJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)


![(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide](/img/structure/B13818208.png)
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)


![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)


